3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine is a heterocyclic compound notable for its structural and functional properties. It belongs to the class of pyrazolo[4,3-b]pyridines, characterized by the presence of an iodine atom at the 3-position and an amine group at the 6-position of the pyrazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug discovery, particularly as a building block for therapeutic agents.
The compound can be referenced under various identifiers, including its CAS number, which is 202336-32-1. It is classified within the broader category of nitrogen-containing heterocycles, which are significant in pharmaceuticals and agrochemicals due to their diverse biological activities.
The synthesis of 3-iodo-1H-pyrazolo[4,3-b]pyridin-6-amine typically involves the iodination of a suitable precursor. One common method includes:
The reaction conditions must be optimized to maximize yield and purity. This often involves adjusting temperature, solvent type, and concentration of reactants. Continuous flow reactors may also be utilized for large-scale synthesis to improve efficiency and control over reaction parameters.
The molecular formula for 3-iodo-1H-pyrazolo[4,3-b]pyridin-6-amine is C6H6N4I. The structure features a pyrazole ring fused with a pyridine ring, with specific substituents that influence its chemical behavior.
Key structural data include:
3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine can participate in various chemical reactions:
These reactions often require specific conditions such as temperature control, choice of solvent, and catalysts to achieve optimal results.
The biological activity of 3-iodo-1H-pyrazolo[4,3-b]pyridin-6-amine is primarily linked to its interaction with specific biological targets such as enzymes or receptors. The mechanism typically involves:
Data supporting these mechanisms often come from biological assays that evaluate the compound's efficacy against various cellular models.
The compound exhibits several notable physical properties:
Chemical properties include:
Relevant analyses often involve spectroscopic techniques such as NMR and mass spectrometry to confirm identity and purity.
3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine has several applications in scientific research:
Pyrazolo[4,3-b]pyridines represent a privileged scaffold in medicinal chemistry due to their structural resemblance to purine nucleobases, enabling targeted interactions with biological macromolecules. First synthesized in the early 20th century, these nitrogen-fused heterocycles have evolved from synthetic curiosities to indispensable pharmacophores. Over 300,000 unique 1H-pyrazolo[3,4-b]pyridine derivatives have been documented, featured in more than 5,500 scientific references (including 2,400 patents), underscoring their chemical versatility and therapeutic relevance [6]. Historically, their development accelerated with the recognition that the pyrazole-pyridine fusion confers improved metabolic stability and binding affinity compared to monocyclic counterparts.
Table 1: Therapeutic Applications of Pyrazolo[4,3-b]pyridine Core
Biological Activity | Key Structural Features | Representative Agents |
---|---|---|
Anticancer (Kinase Inhibition) | C3 electron-withdrawing groups, N1 alkyl | Imatinib analogs |
Antiviral | C6 amino, C3 halogens | Pestivirus inhibitors |
Antibacterial/Antifungal | C4 carboxylic acids, C3 hydrophobic groups | Copper complexes |
CNS Modulators (mGlu4 PAMs) | N1 aryl, C3 amino | ADX88178 analogs |
The scaffold's adaptability is evidenced by its presence in diverse therapeutic agents: from early antifungal compounds like those reported by Quiroga (showing 100% inhibition against Candida albicans at 250 μg/mL) [5] to contemporary kinase inhibitors. The electron-rich nature of the bicyclic system facilitates π-stacking interactions with protein binding sites, while the multiple substitution vectors (N1, C3, C4, C5, C6) enable precise tuning of pharmacological properties [6]. This synthetic flexibility has cemented pyrazolo[4,3-b]pyridines as "escape hatches" from flat aromatic systems in modern drug design, particularly for challenging targets like protein kinases and G-protein-coupled receptors.
Halogenation, particularly iodination, strategically modifies pyrazolo[4,3-b]pyridine pharmacodynamics by leveraging iodine's unique steric and electronic properties. With a large atomic radius (1.39 Å van der Waals radius) and moderate electron-withdrawing capacity (σ_I = 1.09), iodine serves as both a steric block and a polarizable pharmacophore. In pyrazolo[4,3-b]pyridines, C3 iodination enhances:
Table 2: Comparative Impact of Halogen Substituents at Pyrazolo[4,3-b]pyridine C3
Halogen | Atomic Radius (Å) | Hammett σ | Key Advantages | Limitations |
---|---|---|---|---|
Iodine | 1.39 | 1.09 | Excellent cross-coupling kinetics; halogen bonding | Potential photolability |
Bromine | 1.20 | 1.00 | Good reactivity balance | Lower metabolic stability |
Chlorine | 1.00 | 0.94 | High metabolic stability | Poor cross-coupling kinetics |
Fluorine | 0.72 | 0.43 | Enhanced membrane permeability | No cross-coupling utility |
Iodinated derivatives exhibit distinct advantages over other halogens in lead optimization. Unlike fluorine, iodine participates in late-stage diversification; compared to bromine, it offers superior leaving group ability in Pd-catalyzed reactions due to lower C-X bond dissociation energy. The 3-iodo substitution specifically enhances cellular potency against kinases like BTK (Bruton's tyrosine kinase) by enabling deep pocket penetration inaccessible to bulkier groups [8]. Furthermore, the iodine's "heavy atom effect" facilitates crystallographic studies, enabling precise binding mode determination – a critical advantage in structure-based drug design.
3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine (CAS: 1352393-59-9; MW: 260.04 g/mol) exemplifies a structurally optimized kinase inhibitor scaffold. Its molecular architecture combines three critical pharmacophoric elements:
This compound serves as a key intermediate for irreversible kinase inhibitors targeting cysteine residues (e.g., BTK Cys481). The electron-deficient pyridine core positions the C3 iodine for efficient nucleophilic displacement by catalytic cysteines, forming covalent adducts. Derivatives exhibit IC₅₀ values as low as 1.2 nM against BTK kinase, rivaling clinical inhibitors like Ibrutinib [10]. Beyond oncology, this scaffold functions as positive allosteric modulators (PAMs) of mGlu4 receptors for neurodegenerative disorders. N1-alkylated analogs mitigate CYP1A2 induction – a common liability in neural therapeutics – by reducing planarity and electron density [8].
Table 3: Kinase Inhibition Profiles of 3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine Derivatives
Biological Target | Derivative Structure | IC₅₀/EC₅₀ | Therapeutic Application |
---|---|---|---|
Bruton's Tyrosine Kinase (BTK) | N1-cyclopropyl, C4-arylamide | 1.2 nM | B-cell lymphomas |
mGlu4 Receptor | N1-(1,3-dialkyl-1H-indazol-6-yl) | 110 nM (EC₅₀) | Parkinson's disease |
JAK2 | C5-(2-aminopyrimidine), N1-methyl | 8.7 nM | Myeloproliferative neoplasms |
FLT3 | C3-vinyl (from Heck coupling), N1-phenyl | 3.5 nM | Acute myeloid leukemia |
The compound's vectorial functionalization capacity enables lead optimization along all key axes: N1 for solubility/selectivity, C3 for covalent targeting or cross-coupling, C5/C7 for auxiliary interactions, and C6-amino for hinge binding mimicry. This multidimensional adaptability positions 3-iodo-1H-pyrazolo[4,3-b]pyridin-6-amine as a central scaffold in targeted cancer therapy and neuropharmacology.
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8